molecular formula C16H11BrN2O2 B12996209 Methyl 6-bromo-2-(pyridin-2-yl)quinoline-4-carboxylate

Methyl 6-bromo-2-(pyridin-2-yl)quinoline-4-carboxylate

Cat. No.: B12996209
M. Wt: 343.17 g/mol
InChI Key: YYJXLWIAFOXNOI-UHFFFAOYSA-N
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Description

Methyl 6-bromo-2-(pyridin-2-yl)quinoline-4-carboxylate is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-bromo-2-(pyridin-2-yl)quinoline-4-carboxylate typically involves multi-step reactions. One common method includes the Pfitzinger reaction, where isatin reacts with a pyridine derivative under acidic conditions to form the quinoline core . The bromination of the quinoline ring is achieved using bromine or N-bromosuccinimide (NBS) in an organic solvent like chloroform or dichloromethane . The final esterification step involves the reaction of the carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.

Mechanism of Action

The mechanism of action of Methyl 6-bromo-2-(pyridin-2-yl)quinoline-4-carboxylate is not fully understood but is believed to involve interactions with specific molecular targets. The quinoline ring can intercalate with DNA, disrupting its function and leading to cell death . Additionally, the compound may inhibit certain enzymes involved in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-bromo-2-(pyridin-2-yl)quinoline-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and pyridine moieties enhances its reactivity and potential for diverse applications .

Properties

Molecular Formula

C16H11BrN2O2

Molecular Weight

343.17 g/mol

IUPAC Name

methyl 6-bromo-2-pyridin-2-ylquinoline-4-carboxylate

InChI

InChI=1S/C16H11BrN2O2/c1-21-16(20)12-9-15(14-4-2-3-7-18-14)19-13-6-5-10(17)8-11(12)13/h2-9H,1H3

InChI Key

YYJXLWIAFOXNOI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=NC2=C1C=C(C=C2)Br)C3=CC=CC=N3

Origin of Product

United States

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